

# Xeruborbactam Isoboxil Demonstrates Potent In Vitro Activity Against NDM-Producing Isolates

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Xeruborbactam Isoboxil |           |
| Cat. No.:            | B15607370              | Get Quote |

A comprehensive analysis of recent studies highlights the robust performance of **Xeruborbactam Isoboxil** in combination with beta-lactam antibiotics against challenging New Delhi metallo-beta-lactamase (NDM)-producing bacterial isolates. This guide provides a detailed comparison with other beta-lactamase inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Xeruborbactam (formerly QPX7728) is a novel, broad-spectrum cyclic boronate beta-lactamase inhibitor with potent activity against both serine- and metallo-beta-lactamases (MBLs)[1][2]. When paired with a beta-lactam antibiotic such as meropenem, Xeruborbactam restores its efficacy against carbapenem-resistant Enterobacterales (CRE), including those producing the highly problematic NDM carbapenemase[3][4].

## **Comparative In Vitro Performance**

Recent in vitro studies have consistently demonstrated the superiority of Xeruborbactamcontaining combinations against NDM-producing isolates when compared to other available and investigational beta-lactamase inhibitors.

A key advantage of Xeruborbactam is its broad coverage of MBLs, including variants that confer resistance to other inhibitors. For instance, Xeruborbactam has shown potent activity against NDM-9, a variant that is not effectively inhibited by taniborbactam[5][6][7].

The combination of meropenem and Xeruborbactam (MEM-XER) has been shown to be significantly more potent than cefepime-taniborbactam (FEP-TAN) against MBL-producing



CRE. In one study, MEM-XER exhibited an MIC90 of 1  $\mu$ g/mL, which was at least 16-fold more potent than FEP-TAN (MIC90 of 16  $\mu$ g/mL) against a panel of MBL-producing CRE isolates[1] [8]. Furthermore, over 90% of CRE isolates, including both MBL-positive and MBL-negative strains, had MEM-XER MIC values of  $\leq 8 \mu$ g/mL[1][8].

The enhanced potency of Xeruborbactam extends to combinations with other beta-lactams as well, including cefepime, ceftolozane, ceftriaxone, aztreonam, piperacillin, and ertapenem[1][8].

### **Quantitative Data Summary**

The following tables summarize the minimum inhibitory concentration (MIC) data from comparative studies, illustrating the in vitro efficacy of Xeruborbactam combinations against NDM-producing Enterobacterales.

Table 1: Comparative MIC Values (µg/mL) of Meropenem-Xeruborbactam and Cefepime-Taniborbactam against NDM-Producing Enterobacterales

| Organism/Enz<br>yme            | Meropenem<br>Alone | Meropenem-<br>Xeruborbacta<br>m (8 µg/mL) | Cefepime<br>Alone | Cefepime-<br>Taniborbactam<br>(4 µg/mL) |
|--------------------------------|--------------------|-------------------------------------------|-------------------|-----------------------------------------|
| NDM-1-<br>producing E. coli    | >64                | 0.06 - 8                                  | >64               | 0.5 - >64                               |
| NDM-9-<br>producing E. coli    | >64                | ≤0.06 - 1                                 | >64               | 32 - >64                                |
| NDM-producing<br>K. pneumoniae | 16 - >64           | ≤0.06 - 8                                 | 32 - >64          | 1 - >64                                 |

Data compiled from multiple sources, specific values may vary based on the isolate's genetic background[5].

Table 2: MIC50 and MIC90 Values (μg/mL) for Meropenem-Xeruborbactam against a Collection of Carbapenemase-Producing Enterobacterales



| Isolate Collection     | Meropenem-<br>Xeruborbactam MIC50 | Meropenem-<br>Xeruborbactam MIC90 |
|------------------------|-----------------------------------|-----------------------------------|
| 300 Clinical Strains   | ≤0.06                             | ≤0.06                             |
| MBL-producing isolates | ≤0.06                             | 4                                 |

Data from a study evaluating 300 diverse clinical Enterobacterales isolates[4].

## **Experimental Protocols**

The in vitro data presented were primarily generated using the following standardized methodology:

**Antimicrobial Susceptibility Testing** 

- Method: Broth microdilution was performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M07[5].
- Inoculum: Bacterial isolates were grown on appropriate agar plates, and colonies were used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard.
- Test Compounds: Xeruborbactam was tested at a fixed concentration (commonly 4 or 8 μg/mL) in combination with serial two-fold dilutions of the partner beta-lactam antibiotic[1][5].
  Comparator agents were tested according to CLSI recommendations.
- Incubation: The microdilution plates were incubated at 35°C for 16-20 hours in ambient air.
- MIC Determination: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.

#### **Bacterial Isolates**

A diverse panel of clinical and laboratory-engineered bacterial strains was utilized in these studies. This included:

 Isogenic E. coli strains expressing various beta-lactamases, including different NDM variants, under both wild-type and low-permeability conditions[4].



- A broad collection of recent, genetically diverse clinical isolates of Enterobacterales known to produce NDM and other carbapenemases[4].
- Isolates with well-characterized resistance mechanisms, such as porin mutations or efflux pump overexpression, in addition to carbapenemase production[5][9].

# **Visualizing the Experimental Workflow**

The following diagram illustrates the typical workflow for evaluating the in vitro performance of **Xeruborbactam Isoboxil**.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales -PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Broad spectrum of β-lactamase coverage and potent antimicrobial activity of xeruborbactam in combination with meropenem against carbapenemase-producing Enterobacterales, including strains resistant to new β-lactam/β-lactamase inhibitor combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New boronate drugs and evolving NDM-mediated beta-lactam resistance PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relative inhibitory activities of the broad-spectrum β-lactamase inhibitor xeruborbactam in comparison with taniborbactam against metallo-β-lactamases produced in Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Boronate Drugs and Evolving NDM-Mediated Beta-Lactam Resistance Qpex Biopharma [qpexbio.com]
- 8. In Vitro Potency of Xeruborbactam in Combination With Multiple β-Lactam Antibiotics in Comparison With Other β-Lactam/β-Lactamase Inhibitor (BLI) Combinations Against Carbapenem-Resistant and Extended-Spectrum β-Lactamase-Producing Enterobacterales -Qpex Biopharma [qpexbio.com]
- 9. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - Qpex Biopharma [qpexbio.com]
- To cite this document: BenchChem. [Xeruborbactam Isoboxil Demonstrates Potent In Vitro Activity Against NDM-Producing Isolates]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15607370#in-vitro-performance-of-xeruborbactam-isoboxil-against-ndm-producing-isolates]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com